molecular formula C19H14Cl2N2O3 B5030138 N-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide

N-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide

Cat. No.: B5030138
M. Wt: 389.2 g/mol
InChI Key: BWQBMBUYXUAGAL-UHFFFAOYSA-N
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Description

N-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a furan ring, a carboxamide group, and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 4-chloro-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. This intermediate is then reacted with furan-2-carbonyl chloride to form the final product. The reaction conditions often include the use of organic solvents such as acetic acid and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Similar in structure but with a nitro group instead of a furan ring.

    3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Contains a pyrazole ring instead of a furan ring.

Uniqueness

N-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3/c1-11-4-5-13(10-16(11)21)22-18(24)14-9-12(6-7-15(14)20)23-19(25)17-3-2-8-26-17/h2-10H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQBMBUYXUAGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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